molecular formula C10H9BrO2 B8678152 5-Bromo-3,3-dimethylbenzofuran-2(3H)-one

5-Bromo-3,3-dimethylbenzofuran-2(3H)-one

Cat. No. B8678152
M. Wt: 241.08 g/mol
InChI Key: OAEWUHSTZCAZRD-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

3,3-Dimethyl-3H-benzofuran-2-one (2.81 g, 17.3 mmol) was added to a solution of Bromine (1.51 mL, 29.5 mmoL) and Acetic acid (35 mL) at room temperature, then stirred overnight. The resulting mixture was stripped of solvent, then distilled under high vacuum. The product fraction (2.08 g, 50%) was collected between 65° C. and 79° C.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[O:11].[Br:13]Br>C(O)(=O)C>[Br:13][C:8]1[CH:9]=[CH:10][C:5]2[O:4][C:3](=[O:11])[C:2]([CH3:12])([CH3:1])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
CC1(C(OC2=C1C=CC=C2)=O)C
Name
Quantity
1.51 mL
Type
reactant
Smiles
BrBr
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
The product fraction (2.08 g, 50%) was collected between 65° C. and 79° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=CC2=C(C(C(O2)=O)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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